1-[(4-methylphenyl)methyl]piperidine-3-carboxamide
Description
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products . The presence of the piperidine ring in this compound contributes to its significant biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-6-12(7-5-11)9-16-8-2-3-13(10-16)14(15)17/h4-7,13H,2-3,8-10H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVCONLTQHNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-methylphenyl)methyl]piperidine-3-carboxamide can be achieved through various synthetic routes. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions can be carried out using nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures .
Scientific Research Applications
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives have been studied for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as an intermediate in the production of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved . For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide can be compared to other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine ring structure but differ in their functional groups and biological activities . For example, piperine is known for its antioxidant and anti-inflammatory properties, while evodiamine has been studied for its anticancer effects . The unique combination of the piperidine ring and the 4-methylphenylmethyl and carboxamide groups in this compound contributes to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
